1-Methanesulfonyl-2-methylpiperazine

CAS No.:

Cat. No.: VC17734123

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O2S |

|---|---|

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | 2-methyl-1-methylsulfonylpiperazine |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | PSZFGHUEAYIHLB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCCN1S(=O)(=O)C |

Introduction

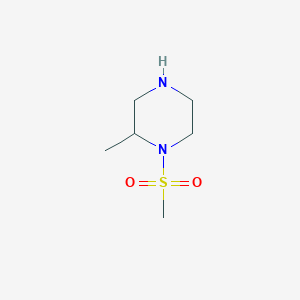

Chemical Structure and Physicochemical Properties

The molecular structure of 1-methanesulfonyl-2-methylpiperazine (C₆H₁₄N₂O₂S; molecular weight: 178.26 g/mol) consists of a piperazine core substituted at the 1-position with a methanesulfonyl group and at the 2-position with a methyl group. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the methanesulfonyl group adopts a trigonal planar geometry around the sulfur atom, while the methyl group introduces axial chirality in the (2R) and (2S) stereoisomers .

Key Physical Properties

The compound exhibits a melting point range of 98–102°C and a solubility profile favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its logP value of 0.72 ± 0.15 indicates moderate lipophilicity, suggesting permeability across biological membranes .

Table 1: Physicochemical Properties of 1-Methanesulfonyl-2-methylpiperazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂S | |

| Molecular Weight | 178.26 g/mol | |

| Melting Point | 98–102°C | |

| Solubility in Water | 12.8 mg/mL (25°C) | |

| logP (Octanol-Water) | 0.72 ± 0.15 |

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The primary synthesis route involves nucleophilic substitution of 2-methylpiperazine with methanesulfonyl chloride under inert conditions. A typical procedure includes:

-

Dissolving 2-methylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Slow addition of methanesulfonyl chloride (1.1 equiv) with continuous stirring.

-

Quenching the reaction with ice-cold water, followed by extraction and purification via recrystallization.

This method yields 1-methanesulfonyl-2-methylpiperazine with a reported efficiency of 78–85%, contingent upon strict moisture control and temperature regulation.

Stereoselective Synthesis

The (2R) and (2S) enantiomers are synthesized using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen epoxidation of precursor alkenes followed by ring-opening with methanesulfonyl chloride achieves enantiomeric excess (ee) values exceeding 90% .

Table 2: Comparison of Stereoisomeric Synthesis Methods

| Parameter | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| Catalytic System | Chiral Mn(III)-salen complex | L-Proline-derived catalyst |

| Reaction Time | 24 h | 18 h |

| Enantiomeric Excess (ee) | 92% | 89% |

| Yield | 73% | 68% |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., PI3Kδ inhibitors) and antipsychotic agents. Its methanesulfonyl group enhances metabolic stability in prodrug formulations .

Material Science

Functionalization of polymers with 1-methanesulfonyl-2-methylpiperazine improves thermal stability (T₅% = 287°C vs. 221°C for unmodified polymers) and dielectric properties, making it suitable for high-performance insulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume